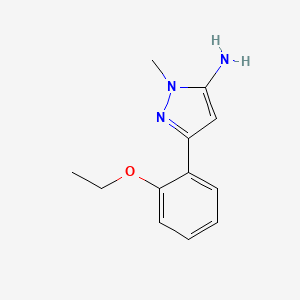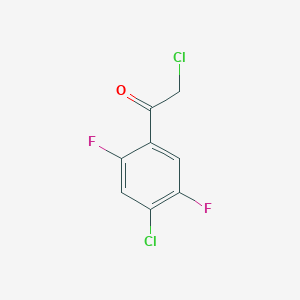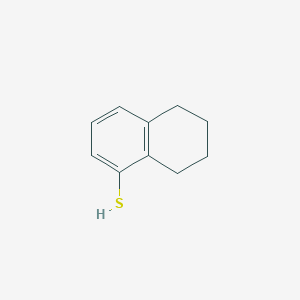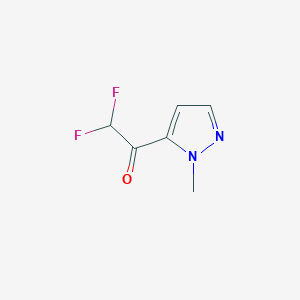
3-(Aminomethyl)-3-(3,5-difluorophenyl)cyclobutan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(Aminomethyl)-3-(3,5-difluorophenyl)cyclobutan-1-ol is an organic compound characterized by a cyclobutane ring substituted with an aminomethyl group and a 3,5-difluorophenyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Aminomethyl)-3-(3,5-difluorophenyl)cyclobutan-1-ol typically involves the following steps:
Formation of the Cyclobutane Ring: The cyclobutane ring can be synthesized through a [2+2] cycloaddition reaction of suitable alkenes.
Introduction of the 3,5-Difluorophenyl Group: This can be achieved through a Friedel-Crafts alkylation reaction using 3,5-difluorobenzene as the starting material.
Hydroxylation: The hydroxyl group can be introduced via hydroboration-oxidation of the corresponding alkene.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The hydroxyl group in 3-(Aminomethyl)-3-(3,5-difluorophenyl)cyclobutan-1-ol can be oxidized to form a ketone or carboxylic acid.
Reduction: The compound can undergo reduction reactions to convert the hydroxyl group to a hydrogen atom, forming a hydrocarbon.
Substitution: The aminomethyl group can participate in nucleophilic substitution reactions, where the amino group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for nucleophilic substitution reactions.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of hydrocarbons.
Substitution: Formation of substituted cyclobutane derivatives.
Aplicaciones Científicas De Investigación
3-(Aminomethyl)-3-(3,5-difluorophenyl)cyclobutan-1-ol has several applications in scientific research:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Materials Science: The compound’s unique structural features make it a candidate for the development of novel materials with specific properties.
Biological Studies: It can be used in studies to understand the interaction of small molecules with biological targets.
Industrial Applications: Potential use in the synthesis of specialty chemicals and intermediates.
Mecanismo De Acción
The mechanism of action of 3-(Aminomethyl)-3-(3,5-difluorophenyl)cyclobutan-1-ol depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The aminomethyl group can form hydrogen bonds or electrostatic interactions with biological macromolecules, while the 3,5-difluorophenyl group can enhance binding affinity through hydrophobic interactions.
Comparación Con Compuestos Similares
Similar Compounds
3-(Aminomethyl)-3-phenylcyclobutan-1-ol: Lacks the fluorine atoms, which may affect its binding affinity and reactivity.
3-(Aminomethyl)-3-(4-fluorophenyl)cyclobutan-1-ol: Contains a single fluorine atom, which may result in different chemical and biological properties.
3-(Aminomethyl)-3-(3,5-dichlorophenyl)cyclobutan-1-ol: Substitution of fluorine with chlorine atoms can significantly alter the compound’s reactivity and interaction with biological targets.
Uniqueness
The presence of two fluorine atoms in the 3,5-difluorophenyl group of 3-(Aminomethyl)-3-(3,5-difluorophenyl)cyclobutan-1-ol imparts unique electronic and steric properties, which can influence its chemical reactivity and biological activity. This makes it distinct from other similar compounds and potentially more effective in certain applications.
Propiedades
Fórmula molecular |
C11H13F2NO |
|---|---|
Peso molecular |
213.22 g/mol |
Nombre IUPAC |
3-(aminomethyl)-3-(3,5-difluorophenyl)cyclobutan-1-ol |
InChI |
InChI=1S/C11H13F2NO/c12-8-1-7(2-9(13)3-8)11(6-14)4-10(15)5-11/h1-3,10,15H,4-6,14H2 |
Clave InChI |
ALIWZMZUBVLLQY-UHFFFAOYSA-N |
SMILES canónico |
C1C(CC1(CN)C2=CC(=CC(=C2)F)F)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



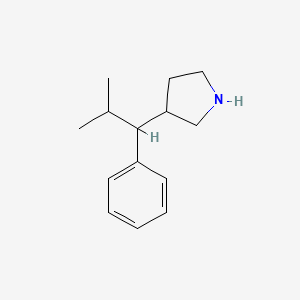
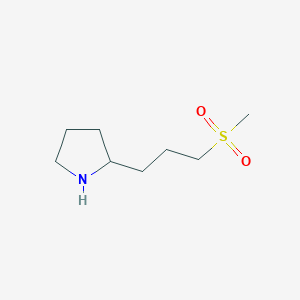
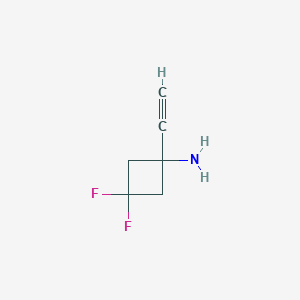


![{Bicyclo[2.2.0]hexan-2-yl}methanol](/img/structure/B13596452.png)
